(4-Chlorophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
(4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 2-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 4-chlorophenylpiperazine with 2-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-CHLOROPHENYL)(2-ETHOXYPHENYL)METHANONE
- (4-CHLOROPHENYL)(2-METHOXYPHENYL)METHANONE
- (4-CHLOROPHENYL)(2-ISOPROPOXYPHENYL)METHANONE
Uniqueness
(4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H21ClN2O2 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-6-4-3-5-17(18)21-11-13-22(14-12-21)19(23)15-7-9-16(20)10-8-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
BVQGMRWPJYYZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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